molecular formula C19H15N3O2 B11696850 1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11696850
M. Wt: 317.3 g/mol
InChI Key: MTYIMCIVPKLZKO-SRZZPIQSSA-N
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Description

1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines elements of naphthalene and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of 2-hydroxynaphthaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalene moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyridine derivatives.

    Substitution: Alkylated or acylated amino derivatives.

Scientific Research Applications

1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • **2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • **3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

This compound stands out due to its specific structural features, such as the position of the hydroxyl group on the naphthalene ring and the presence of a cyano group on the pyridine ring. These unique structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

1-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C19H15N3O2/c1-12-9-13(2)22(19(24)16(12)10-20)21-11-17-15-6-4-3-5-14(15)7-8-18(17)23/h3-9,11,23H,1-2H3/b21-11+

InChI Key

MTYIMCIVPKLZKO-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=C(C=CC3=CC=CC=C32)O)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=C(C=CC3=CC=CC=C32)O)C#N)C

Origin of Product

United States

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